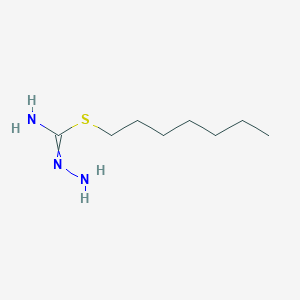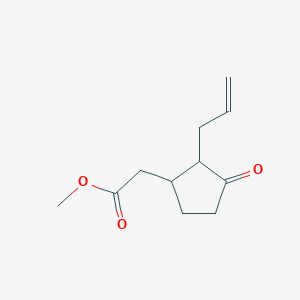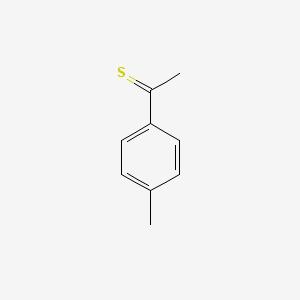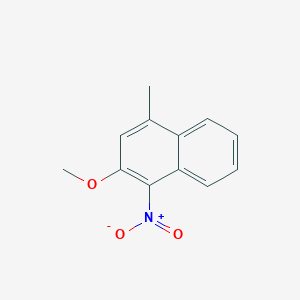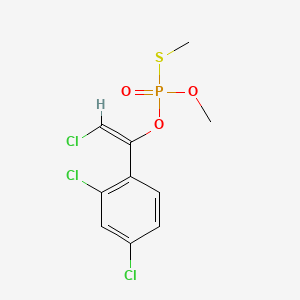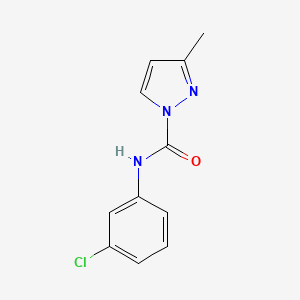
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in medicinal chemistry.
N-(3-Chlorophenyl)nicotinamide: Investigated for its antibacterial and antifungal activities.
N-(3-Chlorophenyl)anthranilic acid: Explored for its anti-inflammatory properties.
Uniqueness
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Propiedades
Número CAS |
69413-35-0 |
|---|---|
Fórmula molecular |
C11H10ClN3O |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C11H10ClN3O/c1-8-5-6-15(14-8)11(16)13-10-4-2-3-9(12)7-10/h2-7H,1H3,(H,13,16) |
Clave InChI |
FKUIJFDEJBHGML-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


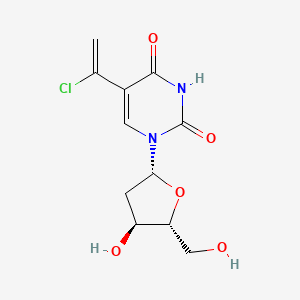


![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
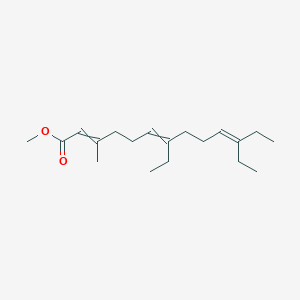
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
